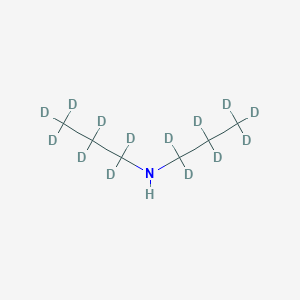

DI-N-Propyl-D14-amine

描述

The Expanding Significance of Deuterated Organic Molecules in Scientific Inquiry

Deuterated organic molecules are playing an increasingly vital role across numerous scientific disciplines, including chemistry, biochemistry, and medicinal chemistry. marquette.educlearsynth.com The primary reason for this is the "kinetic isotope effect," where the heavier mass of deuterium (B1214612) compared to hydrogen leads to a stronger carbon-deuterium (C-D) bond. This increased bond strength can significantly alter the rate of chemical reactions, providing invaluable insights into reaction mechanisms. researchgate.net

Furthermore, in medicinal chemistry, the use of deuterated compounds has become a promising strategy for improving the metabolic stability of drugs. researchgate.net By selectively replacing hydrogen with deuterium at sites of metabolic oxidation, the rate of drug metabolism can be slowed, potentially leading to improved pharmacokinetic profiles and enhanced therapeutic efficacy. researchgate.net This has spurred the development of new methods for the selective incorporation of deuterium into organic molecules. researchgate.netresearchgate.net

Overview of Research Directions for Deuterated Di-n-propylamine and its Structural Analogs

Di-n-propyl-d14-amine and its structural analogs are valuable research compounds with several potential applications. cymitquimica.com One key area of interest is in the study of N-nitrosamines, a class of compounds that are of concern as potential carcinogens. isotope.comchemicalbook.com The deuterated analog, N-Nitroso-di-n-propyl-d14-amine, serves as an important internal standard for the accurate quantification of its non-labeled counterpart in environmental and food samples. chemicalbook.comlgcstandards.com

Furthermore, deuterated amines like Di-iso-propyl-d14-amine are utilized as intermediates in the synthesis of other labeled compounds. cymitquimica.comcymitquimica.com For instance, it is used in the preparation of deuterated versions of pharmaceuticals, which are then used in pharmacokinetic studies to understand the drug's absorption, distribution, metabolism, and excretion. marquette.educymitquimica.com

The non-deuterated form, di-n-propylamine, is a versatile intermediate in the production of agricultural chemicals such as herbicides and pesticides. univarsolutions.comalkylamines.com Research into the reaction mechanisms of these synthesis processes can benefit from the use of deuterated analogs to optimize reaction conditions and yields.

Chemical Compound Data

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 345909-05-9 | C6D14HN | 115.28 |

| Di-n-propylamine | 142-84-7 | (CH3CH2CH2)2NH | 101.19 |

| N-Nitroso-di-n-propyl-d14-amine | 93951-96-3 | C6D14N2O | 144.27 |

| N-Nitrosodi-n-propylamine | 621-64-7 | C6H14N2O | 130.19 |

| Di-iso-propyl-d14-amine | 70237-41-1 | C6D14HN | 115.28 |

| Di-n-butyl-d18-amine | Not available | C8D18HN | Not available |

| Ropinirole-d14 HCl | Not available | Not available | Not available |

| Deuterium | 7782-39-0 | D2 | 4.028 |

| Carbon-13 | 14762-74-4 | ¹³C | 13.003 |

| Nitrogen-15 | 14390-96-6 | ¹⁵N | 15.000 |

Structure

3D Structure

属性

IUPAC Name |

1,1,2,2,3,3,3-heptadeuterio-N-(1,1,2,2,3,3,3-heptadeuteriopropyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-3-5-7-6-4-2/h7H,3-6H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEHWNAOGRSTTBQ-ZLKPZJALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])NC([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Analytical Applications of Di N Propyl D14 Amine Derivatives

Role as an Internal Standard in High-Precision Mass Spectrometry

Stable isotope-labeled compounds, such as the deuterated derivatives of di-n-propylamine, are considered the gold standard for internal standards in mass spectrometry. researchgate.net Because they are chemically and physically almost identical to their non-labeled counterparts (analytes), they behave similarly during sample preparation, extraction, and chromatographic separation. researchgate.net However, their difference in mass allows them to be distinguished by a mass spectrometer. clearsynth.com This co-elution and similar behavior compensate for variations in sample processing and matrix effects, where other components in a sample can suppress or enhance the instrument's signal, leading to highly accurate and precise quantification. clearsynth.comresolvemass.ca

N-Nitroso-di-n-propyl-d14-amine (NDPA-D14) is extensively used as an internal standard for the quantification of N-nitrosamines in environmental samples, particularly in drinking water. figshare.comacs.org N-nitrosamines are a class of probable human carcinogens that can form as byproducts of water disinfection processes. acs.orghpst.cz

Analytical methods, such as those based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS), are developed to detect these contaminants at very low concentrations, often in the nanogram-per-liter (ng/L) range. figshare.comacs.org In these methods, a known amount of NDPA-D14 is added to the sample before analysis. figshare.comlcms.cz By comparing the mass spectrometer's response of the target nitrosamine (B1359907) analyte to the response of the NDPA-D14 internal standard, analysts can accurately calculate the concentration of the contaminant, correcting for any loss that may have occurred during sample extraction and preparation. figshare.comresearchgate.net

For instance, in a method developed to detect nine different nitrosamines in drinking water, NDPA-D14 was used as the internal standard for quantification, enabling detection limits as low as 0.1 to 10.6 ng/L. acs.org Similarly, another study using ultra-high-performance liquid chromatography (UHPLC) coupled with a Q-Exactive mass spectrometer for the analysis of nine N-nitrosamines also employed NDPA-D14 as an internal standard to ensure accurate quantification. researchgate.netrsc.org The use of NDPA-D14 is a key component of robust methods like US EPA Method 521 for analyzing nitrosamines in water. lcms.cz

Table 1: Application of NDPA-D14 in Environmental Nitrosamine Analysis

| Analytical Technique | Matrix | Role of NDPA-D14 | Detection Limits | Reference |

| LC-MS/MS | Drinking Water | Internal Standard for Quantification | 0.1–10.6 ng/L | acs.org |

| GC/MS/MS | Water | Internal Standard | 0.20 ppt (B1677978) (LOD) | hpst.cz |

| UHPLC-HESI-MS | Drinking and Wastewater | Internal Standard for Quantification | 0.4–12 ng/L | researchgate.netrsc.org |

| UPLC-MS/MS | Water Treatment Plants | Internal Standard for Quantification | 0.5–5 µg/L | researchgate.net |

The precision afforded by deuterated internal standards is also critical in pharmaceutical analysis, where even minute impurities can have significant implications. NDPA-D14 is used as an internal standard in methods developed to detect and quantify potentially carcinogenic nitrosamine impurities in pharmaceutical products. mdpi.comlcms.czthermofisher.com

Following the discovery of nitrosamine impurities in certain classes of drugs, regulatory agencies have mandated strict controls and sensitive analytical methods for their detection. thermofisher.com Analytical methods using GC-MS/MS or LC-MS/MS rely on deuterated internal standards like NDPA-d14 to ensure the accuracy and reliability of these measurements. mdpi.comthermofisher.com For example, in a GC-MS/MS method for the simultaneous analysis of nine nitrosamine impurities in a semi-solid oral anesthetic gel, NDPA-d14 was used as the internal standard for the quantification of N-nitrosodipropylamine (NDPA) and N-nitrosopiperidine (NPIP). mdpi.com This is crucial for validating that pharmaceutical products meet stringent safety standards. thermofisher.combuffalostate.edu

The use of NDPA-D14 is a cornerstone of isotope dilution mass spectrometry (IDMS), a powerful technique for achieving the highest level of accuracy in quantitative analysis. nih.gov IDMS involves adding a known amount of an isotopically labeled standard (like NDPA-D14) to a sample. nih.gov The labeled standard is a direct analog to the unlabeled analyte of interest. nih.gov

By measuring the ratio of the natural, unlabeled analyte to the "spiked" isotopically labeled standard in the mass spectrometer, precise quantification can be achieved. nih.gov This ratio is less affected by sample matrix effects or variations in instrument response compared to other calibration methods. A study detailing the analysis of eight N-nitrosamines in drinking water and municipal effluent utilized isotope dilution with direct isotopic analogues for all analytes, which ensures accurate quantification by accounting for variability during all stages of the analysis. nih.gov This approach provides robust and stable results, as demonstrated by method validation across different days and in various water matrices. nih.gov

Contribution to Method Development and Validation in Analytical Chemistry

The use of deuterated internal standards like Di-n-propyl-d14-amine and its derivatives is fundamental to the development and validation of robust analytical methods. clearsynth.combuffalostate.edu Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It involves assessing parameters such as accuracy, precision, linearity, and sensitivity. clearsynth.combuffalostate.edu

Using a deuterated internal standard helps ensure that the method is reliable and reproducible. clearsynth.com It allows chemists to calibrate instruments accurately, compensate for complex matrix effects, and ultimately validate that the analytical procedure is robust. clearsynth.com In the development of methods for analyzing antipsychotic drugs or ergot alkaloids, for example, deuterated standards were essential for generating the reproducible and reliable data needed for proper interpretation and application. buffalostate.edumdpi.com The choice of an appropriate internal standard is a critical consideration during method development to ensure that the results are accurate. researchgate.net

Spectroscopic Characterization through Deuterium (B1214612) Labeling

Deuterium labeling is also a powerful tool in spectroscopic analysis for the structural elucidation of molecules. studymind.co.uk By selectively replacing hydrogen atoms with deuterium, scientists can simplify complex spectra and confirm the specific location of atoms within a molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules. scribd.comethernet.edu.et In ¹H NMR spectroscopy, the signal from a proton can be "removed" from the spectrum by replacing it with a deuterium atom. docbrown.info Deuterium has a different nuclear spin and resonates at a different frequency, so it does not appear in the ¹H NMR spectrum. studymind.co.uk

This technique is invaluable for assigning signals in a complex spectrum to specific protons in the molecule. For instance, if a signal disappears from the ¹H NMR spectrum of a di-n-propylamine sample after it has been treated with deuterium oxide (D₂O), it confirms that the signal corresponds to the amine (N-H) proton, which is exchangeable. docbrown.info For a fully deuterated compound like this compound, the ¹H NMR spectrum would be silent, confirming the complete replacement of all hydrogen atoms with deuterium. lgcstandards.com This aids in the unequivocal structural confirmation of both the labeled standard and, by extension, its unlabeled counterpart. researchgate.netnih.gov

Application in Neutron Scattering and Reflectometry Studies

Neutron scattering and reflectometry are powerful non-destructive techniques for characterizing the structure and dynamics of materials at the molecular level. The utility of these methods is significantly enhanced through the use of deuterated molecules like this compound. osti.govansto.com The fundamental principle behind this application is "contrast variation," which leverages the significant difference in the coherent neutron scattering length of deuterium compared to hydrogen. nih.gov This difference allows researchers to selectively highlight or mask specific components within a complex system. nist.govresearchgate.net

By replacing hydrogenated molecules with their deuterated analogues, such as using a surfactant derived from this compound, the scattering contribution of that component can be precisely tuned. osti.gov For instance, in a multi-component system like a polymer-surfactant mixture, deuterating the amine-containing surfactant allows its specific location, aggregation, and interaction with the polymer matrix to be studied in detail. nih.govacs.orgworktribe.com Researchers can adjust the solvent, typically by using mixtures of light water (H₂O) and heavy water (D₂O), to match the scattering length density of other components, effectively making them "invisible" to the neutron beam. nist.gov This leaves only the deuterated component, providing an unambiguous signal of its structure and distribution. nih.govnist.gov

The synthesis of perdeuterated alkyl amines is a field of interest specifically because these molecules are needed to provide sufficient contrast for neutron scattering studies of polymers, ionic liquids, and various biomaterials. osti.gov In neutron reflectometry, which probes the structure of thin films and interfaces, using alternating layers of deuterated and hydrogenated materials provides excellent contrast, allowing for the precise determination of layer thickness, roughness, and inter-layer diffusion. ansto.comrsc.org

| Isotope | Coherent Scattering Length (fm) |

|---|---|

| Hydrogen (¹H) | -3.74 |

| Deuterium (²H or D) | 6.67 |

| Carbon (¹²C) | 6.65 |

| Nitrogen (¹⁴N) | 9.36 |

| Oxygen (¹⁶O) | 5.80 |

| Component | Deuteration Status | Solvent (H₂O/D₂O Mix) | Neutron Scattering Signal | Information Gained |

|---|---|---|---|---|

| Polymer | Hydrogenated | Contrast-matched to hydrogenated polymer | Dominated by Amine Derivative | Structure and location of the amine derivative within the polymer matrix. nist.gov |

| Amine Derivative | Perdeuterated (e.g., from this compound) | Strong Signal | ||

| Polymer | Deuterated | Contrast-matched to hydrogenated amine | Dominated by Polymer | Conformation of the polymer chains in the presence of the amine. |

| Amine Derivative | Hydrogenated | Weak Signal |

Utilization in Targeted Environmental Analysis of Priority Pollutants

One of the most critical applications of deuterated compounds is their use as internal standards in quantitative analytical chemistry. clearsynth.com A derivative of this compound, N-Nitroso-di-n-propylamine-d14 ((C₃D₇)₂NNO), serves as an ideal internal standard for the detection and quantification of its non-deuterated analogue, N-Nitroso-di-n-propylamine (NDPA). isotope.comdspsystems.eu NDPA is recognized as a priority pollutant and a potential human carcinogen that can contaminate drinking water, food, and other consumer products. dspsystems.euhpst.czcdc.gov

In analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a known quantity of the deuterated standard (N-Nitroso-di-n-propylamine-d14) is added to a sample prior to extraction and analysis. adventchembio.comusp.orgedqm.eu Because the deuterated standard is chemically identical to the target analyte (NDPA), it behaves the same way during sample preparation, extraction, and chromatographic separation. usp.org Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard.

However, due to its higher mass, the deuterated standard is easily distinguished from the unlabeled analyte by the mass spectrometer. usp.org By comparing the instrument's response for the target analyte to the response for the known amount of the internal standard, analysts can calculate the concentration of the pollutant with exceptional accuracy and precision. clearsynth.com This isotope dilution method effectively corrects for variations in sample matrix, extraction efficiency, and instrument response, which is crucial for reliable, trace-level quantification required to meet regulatory guidelines. adventchembio.comresearchgate.net For instance, in drinking water analysis, deuterated NDPA-d14 has been used as an internal standard to achieve detection limits at the sub-part-per-trillion level. hpst.cz

| Property | N-Nitroso-di-n-propylamine (Analyte) | N-Nitroso-di-n-propylamine-d14 (Internal Standard) |

|---|---|---|

| Chemical Formula | C₆H₁₄N₂O | C₆D₁₄N₂O or (C₃D₇)₂NNO |

| Molecular Weight (g/mol) | ~130.19 | ~144.28 |

| CAS Number | 621-64-7 | 93951-96-3 |

| Key Application | Priority Pollutant Analyte | Internal Standard for Quantitative Analysis |

| Compound | Retention Time (min) | Quantification Ion (m/z) | Qualifier Ion (m/z) |

|---|---|---|---|

| N-Nitrosodi-n-propylamine (NDPA) | 16.43 | 101 | 141 |

| N-Nitrosodi-n-propylamine-d14 (NDPA-d14) | 15.94 | 145 | 173 |

Mechanistic and Metabolic Investigations Involving Deuterated Amines

Elucidation of Reaction Mechanisms through Deuterium (B1214612) Kinetic Isotope Effects

The substitution of hydrogen with deuterium can significantly alter the rate of a chemical reaction, a phenomenon known as the deuterium kinetic isotope effect (KIE). nih.gov The KIE is defined as the ratio of the rate constant of the reaction with the light isotopologue (kH) to that of the heavy isotopologue (kD). wikipedia.org By measuring the KIE, researchers can gain profound insights into the rate-determining step of a reaction mechanism and the nature of the transition state. princeton.edu

Deuterated amines like Di-n-propyl-d14-amine are instrumental in these studies. The C-H bonds adjacent to the nitrogen atom (the α-carbon) are often involved in oxidation and dehydrogenation reactions. If the cleavage of this C-H bond is the slowest step in a reaction sequence, replacing it with a stronger C-D bond will cause a substantial decrease in the reaction rate, resulting in a "primary" KIE. princeton.edu

For instance, mechanistic studies on the iron-catalyzed dehydrogenation of amines have utilized deuterated substrates to probe the reaction pathway. acs.org Research on similar amine structures demonstrated that the reaction proceeds through a stepwise mechanism, with the rate-limiting step being the hydride transfer from the alpha-carbon of the amine to the iron catalyst. acs.org In one study of β-hydride elimination, the use of an amine deuterated at the α-position resulted in a large KIE (kH/kD = 5.9), confirming that C-H bond breaking was the rate-limiting step. snnu.edu.cn

Conversely, a small or absent KIE (kH/kD ≈ 1) suggests that the C-H bond is not broken in the rate-determining step. epfl.ch Secondary KIEs, where the deuterated bond is not broken, can also provide valuable information about changes in hybridization at the carbon center during the reaction. wikipedia.orgprinceton.edu

| KIE Type | Description | Typical kH/kD Value | Mechanistic Implication |

| Primary KIE | The C-H/C-D bond is broken in the rate-determining step of the reaction. princeton.edu | > 2 (Often 3-8) | C-H bond cleavage is the slowest, turnover-limiting step. princeton.eduacs.org |

| Secondary KIE | The C-H/C-D bond is not broken but is located at or near the reaction center. wikipedia.org | 0.7 - 1.5 | Indicates changes in the steric environment or hybridization (e.g., sp³ to sp²) of the carbon atom in the transition state. wikipedia.orgprinceton.edu |

| No Significant KIE | The rate of reaction is unaffected by isotopic substitution. epfl.ch | ≈ 1 | The C-H bond is not broken or disturbed in the rate-determining step or any preceding equilibrium steps. epfl.ch |

Tracing Biotransformation Pathways and Degradation Processes with Stable Isotopes

This compound serves as an ideal tracer for elucidating biotransformation and degradation pathways. nih.gov Because deuterium is a stable isotope, it does not decay and its use avoids the safety requirements associated with radioactive isotopes. nih.gov When a deuterated compound is introduced into a biological or environmental system, its journey and transformation into various metabolites can be tracked with high precision using mass spectrometry (MS). uef.finih.gov The resulting metabolites will be heavier by the number of deuterium atoms they retain, allowing them to be distinguished from naturally occurring, non-deuterated molecules.

This stable isotope dilution technique is a cornerstone of modern metabolomics. nih.gov For example, studies on the metabolic fate of the non-deuterated N,N-dipropylnitrosamine (DPN) in rats identified several key urinary metabolites formed through oxidation reactions. nih.gov The principal pathways involved oxidation at the end of the propyl chain (ω-oxidation) to form a carboxylic acid, and oxidation at the carbon next to the end (ω-1 oxidation) to form a secondary alcohol, which was also found as its glucuronide conjugate. nih.gov

By using this compound, or its derivative N-Nitrosothis compound, researchers can confirm these pathways and search for other, less abundant metabolites with great confidence. The unique isotopic signature of the deuterated compound allows for the clear identification of its metabolic products within a complex biological matrix. nih.gov

| Metabolic Reaction | Position of Attack | Potential Metabolite | Relevance |

| ω-Oxidation | Terminal methyl group (C3) of a propyl chain | N-propyl-N-(2-carboxyethyl)amine | A major pathway for dialkylamines, leading to chain shortening and excretion. nih.gov |

| (ω-1)-Oxidation | Sub-terminal methylene (B1212753) group (C2) of a propyl chain | N-propyl-N-(2-hydroxypropyl)amine | Creates a secondary alcohol, which can be a substrate for further conjugation. nih.gov |

| Glucuronidation | Hydroxyl group of an alcohol metabolite | N-propyl-N-(2-hydroxypropyl)amine glucuronide | Phase II metabolism that increases water solubility to facilitate excretion. nih.gov |

| α-Oxidation | Methylene group (C1) adjacent to the nitrogen | Propionaldehyde (B47417) and N-propylamine | Initial step in dealkylation, often mediated by cytochrome P450 enzymes. |

In Vitro Studies on the Enzymatic Metabolism of Deuterated Amines

In vitro systems, such as human liver microsomes and cultured hepatocytes, are critical tools for studying drug metabolism. wiley.comresearchgate.net These systems contain the primary enzymes responsible for biotransformation, including the cytochrome P450 (P450 or CYP) family and monoamine oxidases (MAO). wiley.comresearchgate.net Using deuterated amines like this compound in these assays allows for a detailed investigation of enzymatic processes.

The primary benefit of deuteration in these studies is the ability to slow down metabolic reactions governed by a kinetic isotope effect. uef.fi The enzymatic cleavage of a C-H bond is often a rate-limiting step in metabolism. Replacing this bond with a more stable C-D bond can significantly decrease the rate of metabolism by the responsible enzyme. Early research demonstrated that α-deuteration of amines like tyramine (B21549) and tryptamine (B22526) reduced their degradation by monoamine oxidase.

More recent studies have examined this effect in detail. For example, in vitro metabolism studies of a deuterated analogue of the drug dronedarone (B1670951) showed how deuterium substitution at different positions affected its clearance by CYP enzymes. wiley.com Similarly, research on deuterated N-alkylpolyamine analogues revealed that selective deuteration could control which metabolic cleavage site was preferred by the enzymes spermine (B22157) oxidase (SMOX) and acetylpolyamine oxidase (APAO). uef.fi For this compound, which is fully deuterated on its propyl chains, in vitro studies would likely show a reduced rate of oxidative deamination and dealkylation compared to its non-deuterated counterpart, providing a quantitative measure of the intrinsic KIE for the enzymes involved. nih.gov

| Compound Studied | Enzyme Family | Key Finding | Reference |

| Deuterated Dronedarone | Cytochrome P450 (CYP3A4) | Metabolic stability and clearance were not significantly sensitive to deuterium substitution, indicating C-H bond breaking was not the sole rate-limiting step in the overall process. | wiley.comresearchgate.net |

| Deuterated N-alkylpolyamines | Spermine Oxidase (SMOX), Acetylpolyamine Oxidase (APAO) | Selective deuteration slowed catabolism and altered the preferred enzymatic cleavage site, effectively redirecting the metabolic pathway. | uef.fi |

| Deuterated Morphine | Cytochrome P450 (CYP) | Deuterium substitution in an N-methyl group slowed its metabolism in rats, demonstrating an early example of a KIE in drug metabolism. | nih.gov |

| Deuterated Tryptamine | Monoamine Oxidase (MAO) | α-deuteration significantly altered metabolic stability due to reduced enzymatic degradation by MAO. |

Research into the Environmental Fate of Amines and Related Precursors

Amines are released into the environment from various industrial sources, including their use in CO2 capture technologies. ieaghg.orgntnu.no Understanding their environmental fate—how they are transported, dispersed, and degraded—is crucial for assessing their ecological impact. ieaghg.org A significant concern is that atmospheric or microbial degradation of simple amines can lead to the formation of more hazardous compounds, such as carcinogenic N-nitrosamines. ieaghg.orgchemicalbook.com

This compound and its derivatives are valuable tools for this area of research. Its nitrosated form, N-Nitroso-di-n-propyl-d14-amine, is used as an internal standard for the sensitive detection and quantification of nitrosamines in environmental samples. chemicalbook.comisotope.com

Furthermore, this compound itself can be used as a tracer to study degradation pathways in complex environmental matrices like soil and water. nih.gov By spiking a sample with the deuterated compound, scientists can track its transformation over time, identifying degradation products and calculating rates of decay. This approach, known as stable isotope-assisted metabolomics (SIAM), has been successfully applied to trace the biotransformation of other organic pollutants in contaminated soil. nih.gov Such studies are essential for building accurate models of the environmental behavior of amines and for developing strategies to mitigate potential risks associated with their degradation products. ieaghg.org

Emerging Research Frontiers and Future Prospects for Deuterated Di N Propylamine

Innovations in Deuterated Amine Synthesis for Diverse Research Demands

The growing demand for selectively and extensively deuterated amines has spurred the development of more efficient, versatile, and scalable synthetic methodologies, moving beyond classical approaches that often suffer from limitations in substrate scope and deuterium (B1214612) incorporation levels.

Historically, the synthesis of deuterated amines relied on methods such as the reduction of nitriles, imines, and amides with reagents like lithium aluminum deuteride (B1239839) (LiAlD₄) or the alkylation of amines with deuterated alkyl halides. epj-conferences.org While effective, these methods can be expensive and may not tolerate a wide range of functional groups.

Recent innovations focus on catalytic hydrogen-deuterium (H/D) exchange and novel reductive deuteration protocols that offer milder conditions and greater selectivity.

Catalytic H/D Exchange: Heterogeneous catalysts, particularly platinum-group metals, are at the forefront of modern deuteration techniques. A convenient method for producing perdeuterated alkyl amides, which can then be converted to primary, secondary, or tertiary amines, utilizes a Platinum on carbon (Pt/C) catalyst with deuterium oxide (D₂O) as the deuterium source under mild conditions. osti.gov Similarly, a combination of Pt/C and Palladium on carbon (Pd/C) has been used for the deuteration of arylamines. nih.gov Tandem protocols using catalysts like PtRu nanowires have also been developed to achieve diversified deuteration of secondary aliphatic amines under mild conditions. nih.gov

Reductive Deuteration of Amide and Oxime Precursors: New methods have been developed using amide or oxime compounds as starting materials. For instance, the reductive deuteration of oximes using samarium(II) iodide (SmI₂) as an electron donor and D₂O as the deuterium source provides a general route to α-deuterated primary amines with excellent deuterium incorporation (>95%). acs.org Another approach involves the synthesis of deuterated n-octanamide, which is then reduced to the corresponding amine. epj-conferences.org

Ynamide-Based Synthesis: A particularly versatile and metal-free approach involves the treatment of readily available ynamides with a mixture of triflic acid and a deuterated silane (B1218182) (e.g., triethylsilane-d1). This method allows for the selective synthesis of amines deuterated at the α and/or β positions with high levels of deuterium incorporation through a domino keteniminium/iminium activation sequence. nih.gov This user-friendly process is notable for its generality and adaptability. nih.gov

These innovative strategies provide researchers with a more robust toolkit for creating a wide array of deuterated amines, including Di-n-propyl-d14-amine, tailored for specific applications in medicine, analysis, and materials science.

Table 1: Comparison of Modern Deuterated Amine Synthesis Methods

| Method | Catalyst/Reagent | Deuterium Source | Key Features | Reference(s) |

|---|---|---|---|---|

| Catalytic H/D Exchange | Pt/C, Pd/C, PtRu | D₂O | Mild conditions; suitable for perdeuteration of alkyl and aryl amines. | osti.govnih.govnih.gov |

| Reductive Deuteration | SmI₂ | D₂O | High chemoselectivity; excellent deuterium incorporation at the α-position of primary amines from oximes. | acs.org |

| Ynamide Reduction | Triflic Acid / Triethylsilane-d1 | Deuterated Silane | Metal-free; highly versatile for selective α and/or β deuteration; user-friendly. | nih.gov |

| Amide Reduction | LiAlD₄ | LiAlD₄ | A more traditional but effective method for achieving high deuteration levels. | epj-conferences.org |

Exploration of Novel Analytical Applications Beyond Established Paradigms

The most established analytical application for deuterated compounds like this compound is as internal standards for quantitative analysis using mass spectrometry (MS). In isotope dilution mass spectrometry, a known quantity of the deuterated standard is added to a sample. Because the deuterated isotopologue is chemically identical to its non-deuterated counterpart, it co-elutes in chromatography and experiences the same ionization efficiency and matrix effects in the mass spectrometer. The distinct mass difference allows for precise quantification of the native analyte by measuring the ratio of the two signals. nih.gov

While this remains a cornerstone application, the principles of stable isotope labeling are being extended to more complex and higher-throughput analytical fields:

Metabolomics and Proteomics: Stable isotope labeling is a powerful strategy for comprehensive metabolomics profiling. researchgate.net Novel labeling strategies, such as using stable isotope N-phosphoryl amino acids, have been developed for the quantitative profiling of amine-containing metabolites by liquid chromatography-mass spectrometry (LC-MS). researchgate.net In this context, this compound or similar deuterated amines could serve as crucial standards for quantifying specific amine metabolites in complex biological systems, helping to overcome matrix effects and improve quantitative accuracy. researchgate.net

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): HDX-MS is a powerful technique used to probe protein conformation and dynamics. nih.gov It relies on incubating a protein in a deuterated solvent and measuring the rate of deuterium uptake on backbone amide hydrogens via mass spectrometry. nih.gov While this compound itself is not directly used in the exchange process, the fundamental understanding of deuterium exchange and its precise measurement by MS, which is refined using deuterated standards, is central to the field.

The utility of this compound is therefore expanding from a simple internal standard for a single target analyte to an essential tool in systems-level quantitative biology, enabling more accurate and comprehensive analysis of the aminome in complex biological samples.

Integration with Computational Chemistry for Predictive Modeling of Deuterated Systems

Computational chemistry provides a powerful lens through which to understand and predict the consequences of isotopic substitution. By modeling systems at the molecular level, researchers can gain insights that are difficult or impossible to obtain through experimentation alone. For a compound like this compound, computational methods are crucial for predicting how deuteration will affect its physical properties and chemical reactivity.

Predicting Kinetic Isotope Effects (KIEs): The KIE is the change in reaction rate upon isotopic substitution and is a cornerstone of mechanistic chemistry. wikipedia.orgnih.gov Computational methods, particularly Density Functional Theory (DFT), are routinely used to predict KIEs. rutgers.edumdpi.com These calculations model the potential energy surface of a reaction and determine the vibrational frequencies of reactants and transition states for both the light (protiated) and heavy (deuterated) isotopologues. nih.govrutgers.edu The difference in zero-point energy (ZPE) between C-H and C-D bonds is the primary origin of the KIE. Accurate prediction of KIEs can help elucidate reaction mechanisms, for example, by confirming whether a specific C-H bond is broken in the rate-determining step. dtic.milresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time, providing a detailed picture of molecular behavior. For deuterated systems, MD simulations can be used to study how isotopic substitution affects conformational dynamics, intermolecular interactions, and bulk material properties. nih.gov For example, MD simulations have been used to study the sputtering of graphite (B72142) by deuterium ions in fusion research and to probe lipid-modulated conformational changes in membrane proteins in conjunction with HDX-MS experiments. nih.govresearchgate.net Such simulations could predict how the incorporation of this compound into a larger system, like a polymer matrix, might alter its structural dynamics.

Simulation of Spectroscopic Properties: Computational methods can predict how deuteration will alter spectroscopic signatures. For instance, the change in vibrational frequencies of C-D bonds compared to C-H bonds can be accurately calculated and correlated with experimental infrared (IR) and Raman spectra. Similarly, deuterium isotope effects on NMR chemical shifts can be calculated using DFT to aid in complex structural elucidations. mdpi.com

The synergy between computational modeling and experimental work allows for a deeper understanding of deuterated systems, enabling the rational design of molecules and materials with desired properties.

Table 2: Computational Approaches for Modeling Deuterated Systems

| Computational Method | Predicted Property / Application | Significance for Deuterated Amines | Reference(s) |

|---|---|---|---|

| Density Functional Theory (DFT) | Kinetic Isotope Effects (KIEs), Vibrational Frequencies, NMR Chemical Shifts | Elucidating reaction mechanisms, predicting spectroscopic changes. | rutgers.edumdpi.comresearchgate.net |

| Molecular Dynamics (MD) | Conformational Dynamics, Intermolecular Interactions, Material Properties | Understanding how deuteration affects protein-ligand interactions or polymer dynamics. | nih.govresearchgate.net |

| Ab Initio Methods | Thermodynamic Properties, Transport Properties | Calculating fundamental properties like sound speed and viscosity in dense deuterated matter. | researchgate.net |

Potential Applications in Advanced Materials Science and Polymer Chemistry

The substitution of hydrogen with deuterium can impart significant changes to the physical and chemical properties of materials, making deuterated compounds like this compound valuable building blocks for advanced materials. acs.org

Neutron Scattering Studies: One of the most powerful applications of deuteration in polymer and materials science is in conjunction with neutron scattering techniques, such as Small-Angle Neutron Scattering (SANS). ill.eucambridge.org Hydrogen and deuterium have vastly different coherent neutron scattering lengths, creating a strong "contrast" between protiated and deuterated molecules. cambridge.orgnih.gov By selectively deuterating one component in a polymer blend or one block in a copolymer, researchers can use SANS to visualize the structure and morphology of the material on the nanoscale. acs.orgaip.org Incorporating a monomer derived from this compound into a polymer chain would allow that chain's conformation and its interactions within a bulk material to be precisely characterized, which is inaccessible to most other techniques. nih.gov

Enhanced Material Stability: The greater strength of the C-D bond compared to the C-H bond can lead to enhanced thermal and oxidative stability in materials. This kinetic isotope effect can slow down degradation pathways that involve the cleavage of C-H bonds. Studies on deuterated donor-acceptor conjugated polymers have shown that deuteration can increase the melting and crystallization temperatures without significantly altering charge mobility. nih.gov This suggests that incorporating deuterated building blocks could be a strategy for creating more robust organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs). Deuterated arylamines, for example, are synthesized for use in optoelectronic devices. nih.gov

Controlling Polymer Properties: The subtle changes in molecular volume and polarizability upon deuteration can influence intermolecular forces and crystal packing. nih.gov While studies on some conjugated polymers found these effects to be minimal on morphology and charge mobility, the potential exists to fine-tune polymer properties by strategic deuteration. nih.gov this compound could be used as a synthetic precursor for deuterated monomers, catalysts, or additives to explore these subtle but potentially important effects on polymer crystallization, phase separation, and mechanical properties.

The use of this compound and other deuterated small molecules as synthetic precursors opens up possibilities for creating novel polymers and advanced materials with enhanced stability and, crucially, making them amenable to powerful characterization techniques like neutron scattering. ornl.gov

常见问题

Q. How to structure a research proposal involving this compound for funding agencies?

- Methodological Answer :

- Objectives : Define isotopic labeling goals (e.g., mechanistic vs. tracer studies).

- Milestones : Include synthesis validation, KIE measurements, and reproducibility checks.

- Risk Mitigation : Address deuterium loss risks and contingency plans .

Q. Tables

| Parameter | This compound | Non-deuterated Analog |

|---|---|---|

| Molecular Weight | 115.27 g/mol | 101.19 g/mol |

| Deuterium Content | ≥98 atom% D | 0 atom% D |

| Typical Purity (GC-MS) | >99% | >99% |

| Storage Temperature | ≤−20°C | Room temperature |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。